

# Technical Support Center: Adr 851 (assumed to be Adriamycin/Doxorubicin)

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## Compound of Interest

Compound Name: Adr 851

Cat. No.: B049553

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Disclaimer: The following information is provided based on the assumption that "**Adr 851**" refers to the well-documented anticancer agent Adriamycin, also known as Doxorubicin. No public information is available for a compound specifically named "**Adr 851**." Researchers should always refer to the manufacturer's specific product insert for the most accurate and up-to-date information.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for unopened vials of Doxorubicin?

A1: The storage conditions for unopened vials of Doxorubicin depend on the formulation:

- Lyophilized Powder: Store at room temperature (15°C to 30°C).
- Solution: Store under refrigeration at 2°C to 8°C and protect from light.[\[1\]](#)[\[2\]](#)

Q2: How long is a reconstituted solution of Doxorubicin stable?

A2: A reconstituted Doxorubicin solution is stable for 7 days at room temperature (25°C) and for 15 days when refrigerated (2°C to 8°C). It is crucial to protect the reconstituted solution from light.

Q3: What is the stability of Doxorubicin after dilution for infusion?

A3: Doxorubicin diluted in 50-1000 mL of 5% Dextrose in Water (D5W) or Normal Saline (NS) is stable for 48 hours at room temperature (25°C). The infusion should also be protected from light. According to the Summary of Product Characteristics for one product, diluted solutions are physicochemically stable for 28 days at 2°C–8°C and for 7 days at 25°C.[3]

Q4: Are there any known incompatibilities for Doxorubicin?

A4: Yes, Doxorubicin should not be mixed with heparin or fluorouracil, as a precipitate may form. It is also advised to avoid contact with alkaline solutions, which can lead to hydrolysis of the drug. It is not recommended to mix Doxorubicin with other drugs unless specific compatibility data are available.

## Troubleshooting Guide

Issue: The refrigerated Doxorubicin solution has formed a gel.

- Cause: This is a known characteristic of some Doxorubicin hydrochloride solutions upon refrigeration.[2][4][5][6][7]
- Solution: Allow the vial to equilibrate at a controlled room temperature (15°C to 25°C) for two to a maximum of four hours. The gelled product should return to a slightly viscous to mobile solution.[2][4][5][6][7]

Issue: A precipitate is observed after mixing Doxorubicin with another drug.

- Cause: Doxorubicin has known incompatibilities with other drugs, such as heparin and fluorouracil.
- Solution: Discard the mixture. Doxorubicin should not be mixed with other drugs unless compatibility has been confirmed.

## Data Presentation

Table 1: Storage and Stability of Doxorubicin Formulations

Formulation	Storage Condition	Stability	Citation
Unopened Vials			
Lyophilized Powder	Room Temperature (15°C - 30°C)	Per manufacturer's expiration date	
Solution	Refrigerated (2°C - 8°C), Protected from light	Per manufacturer's expiration date	[1][2]
Reconstituted Solution			
Room Temperature (25°C), Protected from light	7 days		
Refrigerated (2°C - 8°C), Protected from light	15 days		
Diluted Infusion (in D5W or NS)			
Room Temperature (25°C), Protected from light	48 hours		
Refrigerated (2°C - 8°C), Protected from light	28 days	[3]	

Table 2: Extended Stability of Doxorubicin Solutions

Concentration & Container	Storage Condition	Stability Duration	Finding	Citation
2 mg/mL in original glass vial	4°C or 23°C	124 days	>90% of initial concentration retained	[8]
1 mg/mL and 2 mg/mL in Terumo or Monoject syringes	4°C or 23°C	124 days	Stable, acceptable purity maintained	[8]
10 mg/mL in polypropylene syringes or glass vials	4°C - 8°C, Protected from light	22 days	>95% of initial concentration retained	[9]
2 mg/mL in punctured original vials	2°C - 8°C, Protected from light	28 days	Physicochemically stable	[3]
2 mg/mL in polypropylene syringes	2°C - 8°C, Protected from light	96 days	Physicochemically stable	[3]
0.05 mg/mL and 1.6 mg/mL in PO-bottles (diluted in 0.9% NaCl or 5% glucose)	2°C - 8°C, Protected from light	84 days	Physicochemically stable	[3]

## Experimental Protocols

### Protocol: High-Performance Liquid Chromatography (HPLC) for Doxorubicin Stability Testing

This is a generalized protocol based on descriptions of stability studies.

- Preparation of Standards: Prepare a series of Doxorubicin standards of known concentrations in the relevant diluent (e.g., sterile water for injection, 0.9% sodium chloride,

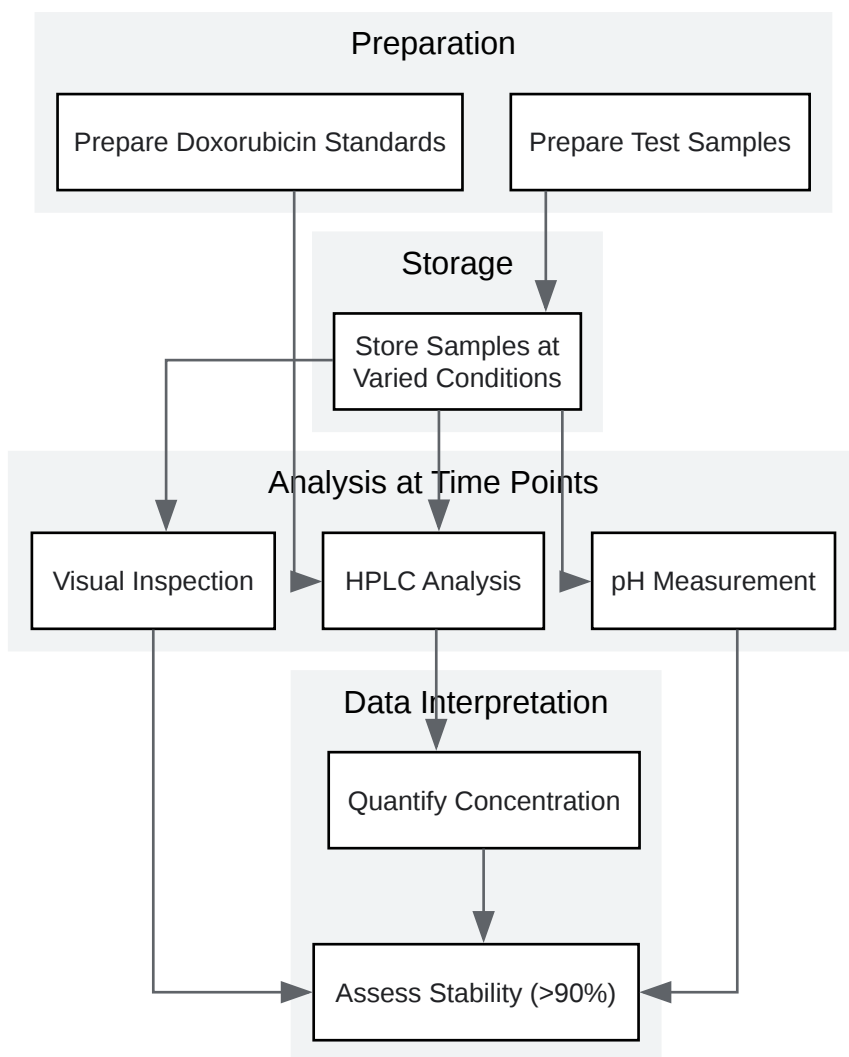
or 5% dextrose).

- Sample Preparation:
  - Reconstitute or dilute Doxorubicin to the desired concentration as per the study design.
  - Store the samples under the specified conditions (e.g., refrigerated at 4°C, room temperature at 23°C, protected from light).
  - At predetermined time points (e.g., day 0, 1, 7, 14, etc.), withdraw an aliquot of the sample for analysis.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector.
  - Column: A suitable reversed-phase column (e.g., C18).
  - Mobile Phase: A suitable solvent mixture for separating Doxorubicin from its potential degradation products.
  - Flow Rate: A constant flow rate appropriate for the column and mobile phase.
  - Detection: Monitor the absorbance at a specific wavelength (e.g., 254 nm).[9]
- Analysis:
  - Inject the standard solutions to generate a calibration curve.
  - Inject the test samples.
  - Quantify the concentration of Doxorubicin in the test samples by comparing their peak areas to the calibration curve.
  - Visually inspect samples for any changes in color, clarity, or for the presence of particulate matter.[3]
  - Measure the pH of the solutions at each time point.[8]

- Data Interpretation: The stability is typically defined as the retention of a certain percentage (e.g., >90%) of the initial concentration.

## Visualizations

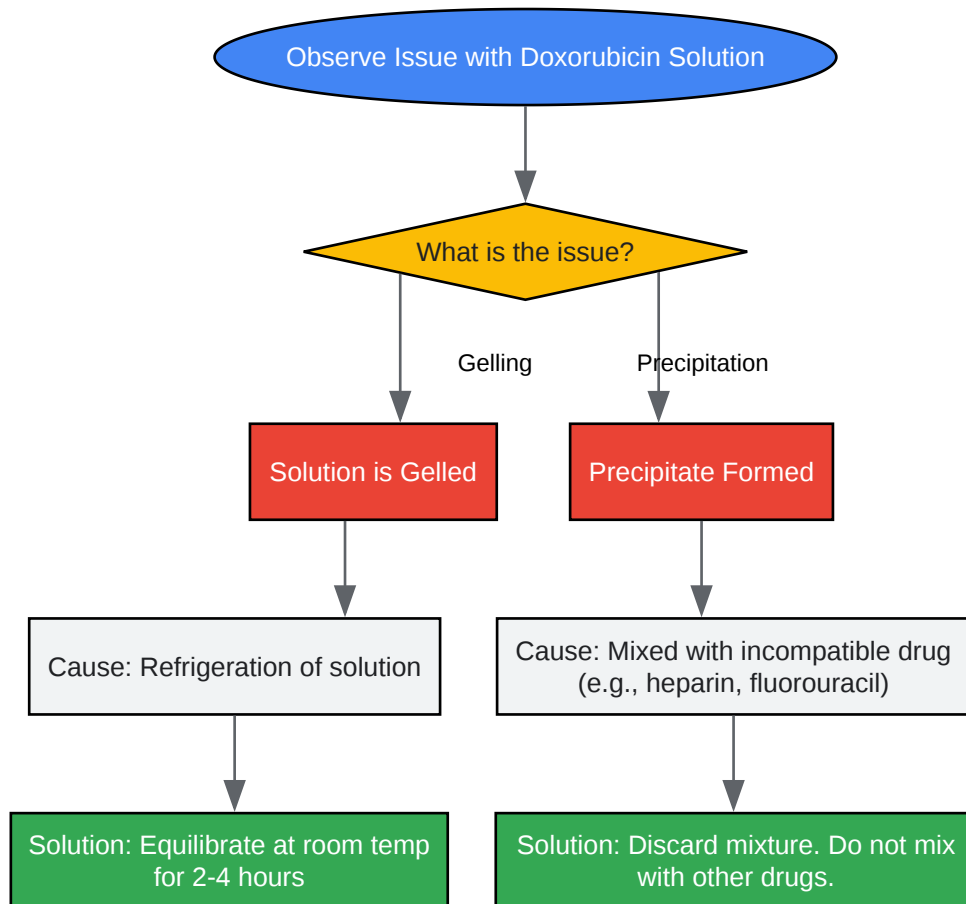
Experimental Workflow for Doxorubicin Stability Study



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Caption: Workflow for a Doxorubicin stability study.

## Troubleshooting Common Doxorubicin Stability Issues



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Caption: Troubleshooting Doxorubicin stability issues.

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